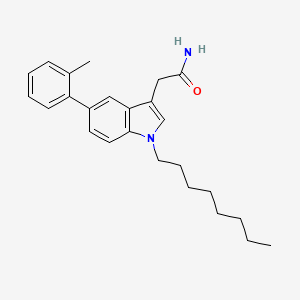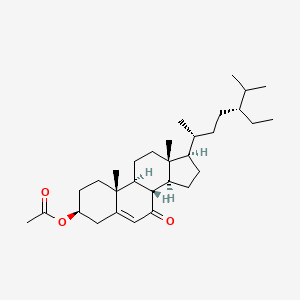
E3 Ligase Ligand-linker Conjugate 21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 21: is a synthetic compound designed for use in proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins via the ubiquitin-proteasome system . The conjugate is particularly significant in the field of targeted protein degradation, offering a novel approach to drug discovery and therapeutic interventions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 21 involves multiple steps, starting with the preparation of the E3 ligase ligand, followed by the attachment of a linker. The ligand is typically based on thalidomide, which is modified to enhance its binding affinity to the E3 ligase cereblon. The linker, often a polyethylene glycol (PEG) unit, is then attached to the ligand through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process includes rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and composition .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the ligand or linker to enhance binding affinity.
Substitution: Substitution reactions are used to introduce functional groups that improve the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include modified ligands and linkers with enhanced binding properties and stability. These products are crucial for the compound’s effectiveness in targeted protein degradation .
科学的研究の応用
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 21 is used to study the mechanisms of protein degradation and to develop new methods for synthesizing PROTACs. It serves as a model compound for designing more efficient and selective protein degraders .
Biology: In biological research, the compound is employed to investigate the role of E3 ligases in cellular processes and to identify potential therapeutic targets. It helps in understanding the ubiquitin-proteasome system and its implications in various diseases .
Medicine: In medicine, this compound is explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. By targeting specific proteins for degradation, the compound offers a novel approach to therapy .
Industry: In the pharmaceutical industry, the compound is used in drug discovery and development. It aids in the identification of new drug candidates and the optimization of existing therapies.
作用機序
E3 Ligase Ligand-linker Conjugate 21 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include various proteins involved in cellular signaling and homeostasis. The pathways involved in this process are part of the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular function .
類似化合物との比較
Cereblon Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 21, these compounds also target the cereblon E3 ligase but may differ in their linker composition and binding affinity.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds target the VHL E3 ligase and are used in similar applications as this compound.
MDM2 Ligand-linker Conjugates: Targeting the MDM2 E3 ligase, these compounds are employed in cancer research and therapy.
Uniqueness: this compound is unique due to its specific design for targeting cereblon, a well-characterized E3 ligase. Its optimized linker and ligand composition enhance its binding affinity and specificity, making it a valuable tool in targeted protein degradation .
特性
分子式 |
C26H33N5O5 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34) |
InChIキー |
CHUGGCNSASYLHG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)

![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)

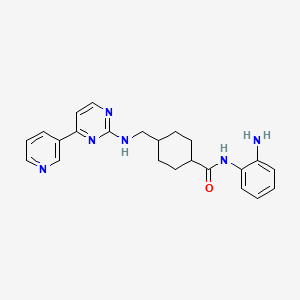
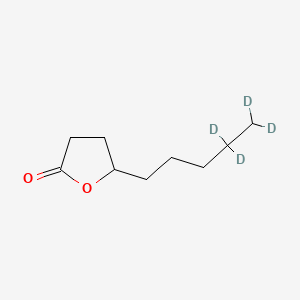
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)
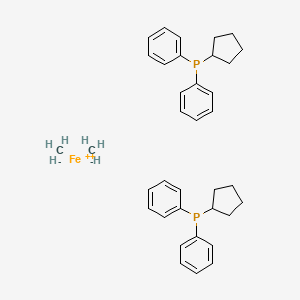
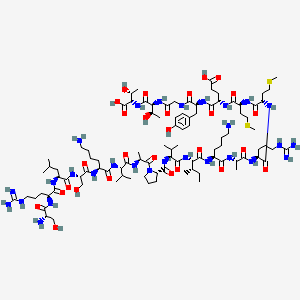
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
